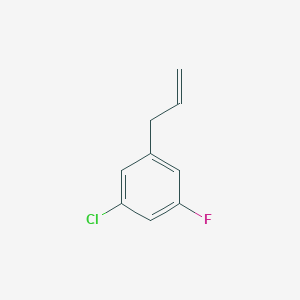

3-(3-Chloro-5-fluorophenyl)-1-propene

Description

Significance of Halogenated Organic Compounds in Contemporary Chemical Science

Halogenated organic compounds, which are molecules containing at least one halogen atom—such as fluorine, chlorine, bromine, or iodine—bonded to a carbon atom, are of substantial importance in modern chemical science. youtube.com The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties, including reactivity, solubility, and biological activity. numberanalytics.com This makes halogenation a versatile and powerful tool in organic synthesis for the creation of complex molecules with specific desired characteristics. numberanalytics.com

These compounds find wide-ranging applications across various industries. In the pharmaceutical sector, halogenated compounds are integral to the structure of numerous drugs, including antibiotics like chloramphenicol, anti-inflammatory agents such as dexamethasone, and anticancer drugs like 5-fluorouracil. numberanalytics.com The anti-anxiety medication diazepam contains chlorine, while the antidepressant fluoxetine (B1211875) contains fluorine. youtube.com Beyond medicine, halogenated organic compounds are used in the production of polymers like polyvinyl chloride (PVC) and as flame retardants, dyes, and pigments. numberanalytics.comlibretexts.org

The carbon-halogen bond strength and reactivity vary depending on the specific halogen and the class of the organohalogen compound. britannica.com Generally, the reactivity of organohalogen compounds is inversely related to the carbon-halogen bond strength. britannica.com The unique properties imparted by halogens, such as increased lipophilicity which can enhance membrane permeability, make these compounds a continued focus of research and development in medicinal chemistry and materials science.

General Scope of Phenyl-Propene Scaffolds in Synthetic and Mechanistic Investigations

The phenyl-propene scaffold, characterized by a phenyl ring attached to a propenyl side chain, is a fundamental structural motif found in a diverse array of organic molecules, particularly in plant secondary metabolites. researchgate.net These compounds, also known as phenylpropenoids, play crucial roles in plant defense mechanisms and interspecies communication. researchgate.net The versatility of the phenyl-propene framework makes it a valuable building block in synthetic organic chemistry.

In synthetic and mechanistic investigations, the phenyl-propene scaffold serves as a versatile starting material for the construction of more complex molecular architectures. nih.govrsc.org Cycloaddition reactions, such as the Diels-Alder reaction, utilize phenyl-propene derivatives to create fused six-membered ring systems, which are common motifs in natural products. acs.org The electronic properties of the phenyl ring and the reactivity of the propene side chain can be readily modified, allowing for a wide range of chemical transformations.

Furthermore, the phenyl-propene scaffold is instrumental in the study of reaction mechanisms. The stereochemistry and regioselectivity of reactions involving this framework provide valuable insights into the underlying principles of chemical reactivity. The development of enantioselective reactions using phenyl-propene substrates is an active area of research, aiming to produce chiral molecules with high optical purity. acs.org The inherent structural diversity and reactivity of phenyl-propene scaffolds ensure their continued importance in both the synthesis of novel compounds and the fundamental understanding of chemical processes. frontiersin.org

Contextualization of Research on 3-(3-Chloro-5-fluorophenyl)-1-propene

The compound this compound, also known as 1-allyl-3-chloro-5-fluorobenzene, combines the key structural features of both a halogenated organic compound and a phenyl-propene scaffold. cymitquimica.com Its molecular structure, featuring a benzene (B151609) ring substituted with both a chlorine and a fluorine atom, as well as an allyl group, suggests its potential as a versatile intermediate in organic synthesis. The presence of two different halogen atoms offers opportunities for selective functionalization, a valuable attribute in the design of complex molecules.

Research involving this specific compound is often situated within the broader context of developing novel bioactive molecules. For instance, the 3-chloro-5-fluorophenyl moiety is a component of more complex structures that have been investigated for their biological activity. One such example is (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, which has been identified as a potent and selective agonist of the human transient receptor potential cation channel subfamily M member 5 (TRPM5), indicating its potential as a gastrointestinal prokinetic agent. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJHEYDJNWCHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373964 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-18-9 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies for 3 3 Chloro 5 Fluorophenyl 1 Propene and Analogues

Foundational Halogenation Methodologies in Organic Synthesis

The introduction of halogen atoms onto an aromatic ring is a cornerstone of organic synthesis, providing key intermediates for a vast array of transformations. The specific placement of chlorine and fluorine in the target molecule necessitates an understanding of different halogenation techniques.

Electrophilic aromatic substitution (EAS) is a classic and widely used method for adding substituents to aromatic systems. wikipedia.org In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. For typical benzene derivatives, the halogenation reaction requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to increase the electrophilicity of the halogen. wikipedia.org

The reactivity and orientation of substitution are heavily influenced by the substituents already present on the ring. Halogens as a group are generally deactivating due to their electron-withdrawing inductive effect, which slows the reaction compared to benzene. acs.orgstackexchange.com However, they direct incoming electrophiles to the ortho and para positions because their lone pairs can donate electron density through resonance, stabilizing the positively charged intermediate (the arenium ion). acs.org

Fluorobenzene (B45895) presents an interesting case; it is more reactive than other halobenzenes in electrophilic substitution. stackexchange.comacs.orgpearson.com This is attributed to the strong resonance contribution from fluorine's 2p orbitals, which effectively overlaps with the 2p orbitals of the carbon atoms in the benzene ring. stackexchange.com This effective overlap and resonance donation make fluorobenzene more reactive towards EAS than chlorobenzene (B131634). stackexchange.com For instance, nitration of fluorobenzene is significantly faster than that of chlorobenzene. acs.org This principle is crucial when designing a synthesis that involves adding a chlorine atom to a fluorinated benzene ring.

| Aromatic Compound (Ar-X) | Relative Rate of Nitration (Benzene = 1.0) |

|---|---|

| Benzene (Ar-H) | 1.0 |

| Fluorobenzene (Ar-F) | 0.11 |

| Chlorobenzene (Ar-Cl) | 0.02 |

| Bromobenzene (Ar-Br) | 0.06 |

| Iodobenzene (Ar-I) | 0.13 |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing substituents onto an aromatic ring. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the ring. byjus.com Unlike the more common SN2 reaction, the SNAr mechanism does not occur in a single step due to the steric hindrance of the benzene ring. wikipedia.org Instead, it generally proceeds through an addition-elimination pathway. byjus.com

The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). While less common for introducing halogens compared to displacing them, certain contexts allow for nucleophilic halogenation, particularly in heterocyclic systems or with highly activated substrates. More frequently, SNAr is used to displace one halogen for another, for example, in the reaction of activated difluorobenzenes with other nucleophiles. researchgate.netnih.gov Recent advances have also explored photoredox catalysis to enable SNAr on unactivated fluoroarenes. nih.gov

Decarboxylative halogenation, also known as halodecarboxylation, is a powerful method for synthesizing organic halides from carboxylic acids. nih.govacs.org This reaction involves the cleavage of a carbon-carbon bond, with the carboxylic acid group being replaced by a halogen atom. acs.org This method is particularly valuable for preparing regioisomers that are difficult to obtain through direct electrophilic halogenation. nih.govacs.org

A classic example is the Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids. However, modern variations have been developed that are more practical and have a broader scope. pku.edu.cn Aromatic carboxylic acids can be converted to the corresponding aryl halides using this approach. nih.govacs.org Recent research has focused on developing general catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids, allowing for the synthesis of a wide range of aryl chlorides, bromides, and iodides from readily available precursors. osti.govprinceton.edu This strategy is advantageous as the required carboxylic acid can often be prepared by simple oxidation of a corresponding methyl group on the benzene ring. acs.org

Convergent Synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene

The logical disconnection for a convergent synthesis of the target molecule is between the benzene ring and the allyl group. This points to two key precursor fragments:

An electrophilic aromatic fragment, such as 3-chloro-5-fluorobenzaldehyde (B1363420) or a corresponding benzyl (B1604629) halide.

A nucleophilic three-carbon propene unit, such as an allyl organometallic reagent (e.g., allylmagnesium bromide) or a two-carbon ylide for olefination reactions.

The synthesis of the key precursor, 3-chloro-5-fluorobenzaldehyde, is critical. sigmaaldrich.comchemimpex.com This can be achieved through various routes, often starting from commercially available materials like 3-fluorobenzaldehyde (B1666160) or 3-chlorobenzaldehyde. chemicalbook.com For instance, electrophilic chlorination of 3-fluorobenzaldehyde would be directed to the positions ortho and para to the fluorine atom. The aldehyde group is a deactivating, meta-directing group. The combined directing effects would need to be carefully considered to achieve the desired 3-chloro-5-fluoro substitution pattern. Alternatively, multi-step sequences involving halogen exchange or building the ring from smaller components can be employed. google.com

Once the 3-chloro-5-fluorobenzaldehyde precursor is obtained, the final step is the formation of the carbon-carbon double bond to create the propene side chain. Olefination reactions are ideal for this transformation.

The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes. mnstate.eduwikipedia.orgumass.edu It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). wikipedia.orgumass.edu To form a terminal propene group from an aldehyde, a two-carbon ylide, such as the one generated from ethyltriphenylphosphonium bromide, would be required. The reaction proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org A significant feature of the Wittig reaction with non-stabilized ylides (where the group attached to the negative carbon is an alkyl group) is its tendency to form (Z)-alkenes with moderate to high selectivity. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction. wikipedia.org It employs phosphonate (B1237965) carbanions, which are generated by deprotonating phosphonate esters. wikipedia.orgyoutube.com The HWE reaction offers several advantages over the traditional Wittig reaction: the phosphonate carbanions are generally more nucleophilic, and the byproduct, a water-soluble dialkylphosphate salt, is easily removed during workup, simplifying purification. wikipedia.orgorgsyn.orgresearchgate.net Most notably, the HWE reaction with stabilized phosphonates predominantly yields (E)-alkenes with high selectivity. wikipedia.orgyoutube.comorganic-chemistry.org

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium (B103445) ylide (from phosphonium salt) | Phosphonate carbanion (from phosphonate ester) |

| Reactivity | Less nucleophilic, more basic ylides | More nucleophilic, less basic carbanions wikipedia.org |

| Stereoselectivity | Non-stabilized ylides typically give (Z)-alkenes organic-chemistry.org | Stabilized carbanions typically give (E)-alkenes wikipedia.orgorganic-chemistry.org |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove) wikipedia.org |

| Substrate Scope | Broad for aldehydes and ketones | Very effective, even with hindered ketones orgsyn.org |

Regio- and Chemoselective Introduction of Halogen Substituents onto Aromatic and Aliphatic Positions

The precise placement of halogen atoms on both the aromatic ring and the aliphatic side-chain of phenyl-propene scaffolds is fundamental to their synthesis. Control over regioselectivity (the position of the substituent) and chemoselectivity (the functional group that reacts) is paramount.

Aromatic Halogenation: Electrophilic aromatic substitution is the primary method for introducing halogens onto the benzene ring. For a disubstituted ring like 1-chloro-3-fluorobenzene, the directing effects of the existing halogens are crucial. Both chlorine and fluorine are ortho-, para-directing deactivators. The regiochemical outcome of further halogenation depends on the reaction conditions and the specific halogenating agent used. chemistrysteps.com

Modern methods have been developed to enhance regioselectivity. For instance, the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in fluorinated alcohols like hexafluoroisopropanol (HFIP), allows for the mild and highly regioselective halogenation of a wide range of arenes. researchgate.netacs.org This system can provide access to specific isomers that may be difficult to obtain through classical methods using a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.com

Aliphatic (Allylic) Halogenation: Introducing a halogen onto the propene side-chain requires different strategies to avoid reactions with the double bond. Allylic halogenation, which substitutes a hydrogen on the carbon adjacent to the double bond, is a key chemoselective transformation. This is typically achieved through a free-radical mechanism. libretexts.org

The most common reagent for allylic bromination is N-bromosuccinimide (NBS), often used with a radical initiator (e.g., light or peroxides) in a non-polar solvent like carbon tetrachloride (CCl₄). youtube.com The low concentration of bromine (Br₂) generated in situ from NBS favors radical substitution at the allylic position over electrophilic addition to the alkene. youtube.com A similar approach can be used for allylic chlorination, where reagents like N-chlorosuccinimide or simply using low concentrations of Cl₂ gas at high temperatures can achieve the desired substitution. libretexts.orgyoutube.com

The table below summarizes selective halogenation methods.

Table 1: Methods for Regio- and Chemoselective Halogenation

| Position | Reagent System | Mechanism | Typical Product | Selectivity |

|---|---|---|---|---|

| Aromatic Ring | X₂ + Lewis Acid (e.g., FeX₃) | Electrophilic Substitution | Aryl Halide | Governed by existing substituents |

| Aromatic Ring | NXS in HFIP | Electrophilic Substitution | Aryl Halide | High para-selectivity often observed researchgate.net |

| Allylic Carbon | NBS + Radical Initiator | Radical Substitution | Allyl Bromide | High for allylic position libretexts.org |

Synthesis of Related Chloro-Fluorophenyl Propene Derivatives

The construction of the core 3-(chlorofluorophenyl)-1-propene structure and its analogues often relies on carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. beilstein-journals.org These methods allow for the convergent synthesis by connecting a suitably functionalized aromatic ring with a three-carbon propene unit.

Common cross-coupling strategies include:

Suzuki Coupling: This reaction couples an organoboron compound (e.g., (3-chloro-5-fluorophenyl)boronic acid) with an organohalide (e.g., allyl bromide) in the presence of a palladium catalyst and a base.

Heck Coupling: This method can form the desired structure by reacting a halogenated aromatic (e.g., 1-bromo-3-chloro-5-fluorobenzene) with propene gas or an equivalent, though regioselectivity can be a challenge.

Stille Coupling: This involves the reaction of an organotin compound (e.g., allyltributylstannane) with an aryl halide.

Grignard Coupling: The reaction of a Grignard reagent, such as (3-chloro-5-fluorophenyl)magnesium bromide, with an allyl halide like allyl chloride is another effective route.

The choice of method often depends on the availability of starting materials and functional group tolerance. For example, the synthesis of various fluoroalkenes has been successfully demonstrated using Suzuki-Miyaura cross-coupling reactions with novel multihalogenated fluorovinyl ethers, showcasing the versatility of palladium catalysis in fluorine chemistry. nih.gov

The following table provides a comparative overview of plausible synthetic routes.

Table 2: Plausible Cross-Coupling Strategies for Synthesis

| Reaction Name | Aromatic Partner | Propene Partner | Catalyst/Reagents | Key Advantage |

|---|---|---|---|---|

| Suzuki | (3-Chloro-5-fluorophenyl)boronic acid | Allyl Bromide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | High functional group tolerance |

| Stille | 1-Bromo-3-chloro-5-fluorobenzene | Allyltributylstannane | Pd(PPh₃)₄ | Mild reaction conditions |

| Grignard | (3-Chloro-5-fluorophenyl)magnesium bromide | Allyl Chloride | None (or Ni/Pd catalyst) | High reactivity of Grignard reagent |

Advanced Transformations and Derivatizations of Halogenated Phenyl-Propenes

Once synthesized, the this compound scaffold can undergo a variety of advanced transformations at either the terminal alkene or the halogenated aromatic ring. These derivatizations are crucial for creating analogues with diverse properties.

Reactions at the Alkene: The terminal double bond is a versatile functional group for further modification.

Oxidation: The alkene can be oxidized to form various products. Epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) yields an epoxide. Dihydroxylation with osmium tetroxide (OsO₄) produces a diol, while oxidative cleavage with ozone (O₃) followed by a reductive workup yields an aldehyde.

Hydroformylation: This reaction introduces a formyl group (-CHO), converting the terminal alkene into an aldehyde. acs.org This transformation extends the carbon chain and provides a handle for further synthesis.

Hydroboration-Oxidation: This two-step process achieves anti-Markovnikov hydration of the alkene, converting the propene group into a propan-1-ol derivative.

Alkene to Alkyne Conversion: A modern one-pot process allows for the direct conversion of terminal alkenes into terminal alkynes, offering a direct route to a different class of compounds from the same precursor. nih.gov

Difunctionalization: Advanced palladium-catalyzed methods involving metal migration can achieve 1,n-difunctionalization of the alkene, allowing for the introduction of two different functional groups across the molecule in a single sequence. researchgate.net

Reactions involving the Aromatic Ring: The chloro and fluoro substituents can also be involved in further transformations, although these are generally more challenging. The chlorine atom, being more reactive than fluorine in many cross-coupling reactions, can be selectively targeted. For example, a subsequent Suzuki or Buchwald-Hartwig amination reaction could be performed at the C-Cl bond under specific catalytic conditions, leaving the C-F bond intact.

The table below outlines some key derivatization reactions.

Table 3: Derivatization Reactions of the Phenyl-Propene Scaffold

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Functional Group |

|---|---|---|---|

| Epoxidation | m-CPBA | Alkene | Epoxide |

| Dihydroxylation | OsO₄, NMO | Alkene | Diol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alkene | Primary Alcohol |

| Ozonolysis | 1. O₃; 2. Zn/H₂O or DMS | Alkene | Aldehyde |

| Dehydrogenation | Ru-catalyst, then PhIO/BF₃ | Alkene | Alkyne nih.gov |

Iii. Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopic Analysis for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule. The vibrational modes of 3-(3-Chloro-5-fluorophenyl)-1-propene would be dictated by the interplay of its constituent parts: the 1,3,5-trisubstituted benzene (B151609) ring, the allyl group, and the halogen substituents (chloro and fluoro).

An FT-IR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational frequencies of its specific bonds. Key expected vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the allyl group's CH₂ and CH groups, also in the 3000-2850 cm⁻¹ range.

C=C Stretching: The alkene C=C bond of the propene moiety would give rise to a characteristic band around 1645 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

CH₂ Bending (Scissoring): Expected around 1450 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and vinylic protons would be present in the fingerprint region (below 1400 cm⁻¹).

C-F Stretching: A strong absorption band, typically in the 1250-1000 cm⁻¹ range, is characteristic of the carbon-fluorine bond.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the 800-600 cm⁻¹ region.

A hypothetical data table for the principal FT-IR vibrations is presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H Stretching |

| ~3010 | Vinylic C-H Stretching |

| ~2925 | Aliphatic CH₂ Asymmetric Stretching |

| ~2855 | Aliphatic CH₂ Symmetric Stretching |

| ~1645 | C=C Alkene Stretching |

| ~1580, ~1470 | Aromatic C=C Stretching |

| ~1430 | CH₂ Bending (Scissoring) |

| ~1210 | C-F Stretching |

| ~990, ~910 | Vinylic C-H Out-of-Plane Bending |

| ~780 | C-Cl Stretching |

| ~870 | Aromatic C-H Out-of-Plane Bending (lone H) |

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more effective for non-polar bonds. Therefore, the C=C stretching bands of both the aromatic ring and the allyl group would be expected to be strong in the Raman spectrum. The symmetric vibrations and the C-Cl stretching would also be prominent.

A hypothetical FT-Raman data table is shown below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H Stretching |

| ~1645 | C=C Alkene Stretching |

| ~1580 | Aromatic C=C Stretching |

| ~1000 | Aromatic Ring Breathing |

| ~780 | C-Cl Stretching |

A detailed understanding of the vibrational modes requires theoretical calculations, often using Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities. A Potential Energy Distribution (PED) analysis would then be used to provide a quantitative assignment of each normal mode to the contributions of various internal coordinates (bond stretching, angle bending, and torsions). This analysis is crucial for resolving ambiguities in spectral assignments, especially in the fingerprint region where many vibrations overlap. For this compound, PED analysis would clarify the extent of coupling between the phenyl ring vibrations and the motions of the allyl and halogen substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules by providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic and allyl protons.

Aromatic Protons: The 1,3,5-trisubstituted phenyl ring would give rise to signals in the aromatic region (typically δ 6.8-7.5 ppm). Due to the substitution pattern, three distinct signals would be expected, likely appearing as multiplets or finely split doublets and triplets due to proton-proton and proton-fluorine couplings.

Allyl Protons: The propene group would exhibit a characteristic pattern:

A multiplet for the methine proton (-CH=) around δ 5.8-6.2 ppm, split by the adjacent methylene (B1212753) and terminal vinylic protons.

Two multiplets for the terminal vinylic protons (=CH₂), likely between δ 5.0-5.4 ppm.

A doublet for the benzylic methylene protons (-CH₂-), around δ 3.4 ppm, split by the adjacent methine proton.

A hypothetical ¹H NMR data table is provided below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.20 | m | - | Aromatic CH |

| ~7.05 | m | - | Aromatic CH |

| ~6.90 | m | - | Aromatic CH |

| ~5.95 | m | - | -CH=CH₂ |

| ~5.15 | m | - | -CH=CH ₂ (cis and trans) |

| ~3.40 | d | ~6.5 | Ar-CH ₂- |

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show a single peak for each unique carbon atom.

Aromatic Carbons: Six signals would be expected in the δ 110-165 ppm range. The carbons directly bonded to the electronegative fluorine and chlorine atoms would be significantly affected. The C-F bond would likely result in a large C-F coupling constant.

Alkene Carbons: The two carbons of the C=C double bond would appear in the δ 115-140 ppm region.

Aliphatic Carbon: The benzylic CH₂ carbon would resonate further upfield, typically around δ 35-45 ppm.

A hypothetical ¹³C NMR data table is presented here.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~142 | C-Cl |

| ~138 | Quaternary Aromatic C |

| ~136 | -C H=CH₂ |

| ~128 | Aromatic CH |

| ~118 | -CH=C H₂ |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH |

| ~113 (d, ²JCF ≈ 21 Hz) | Aromatic CH |

| ~39 | Ar-C H₂- |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

No published studies containing the ¹⁹F NMR spectrum or specific chemical shift and coupling constant data for this compound could be located. While the principles of ¹⁹F NMR are well-established for identifying fluorine-containing compounds due to its high sensitivity and wide chemical shift range, the specific experimental data for this molecule is not available in the public domain.

Mass Spectrometric Techniques for Molecular Mass and Fragmentation Pattern Analysis

Detailed mass spectrometric analysis, including electron ionization (EI) or electrospray ionization (ESI) data, is not available. While the molecular weight of the compound can be calculated from its formula, published mass spectra that would reveal its characteristic fragmentation patterns—essential for structural confirmation and identification—could not be found.

X-ray Crystallography for Solid-State Molecular Architecture Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no results for the crystal structure of this compound. This indicates that the compound has likely not been crystallized and analyzed by single-crystal X-ray diffraction, or the results have not been deposited in public databases. Therefore, critical data such as unit cell dimensions, space group, and atomic coordinates are unknown.

As no crystal structure has been determined, an analysis of the solid-state packing, hydrogen bonding, or other intermolecular interactions is not possible. This information is entirely dependent on the availability of X-ray diffraction data.

Spectroscopic Fingerprinting for Analytical Applications in Environmental Contexts

No literature was found that discusses the use of this compound in environmental contexts or the development of specific spectroscopic fingerprinting methods for its detection and quantification. Such applications are typically developed for compounds of significant environmental interest or prevalence, and this particular molecule does not appear to fall into that category based on available research.

Iv. Computational and Theoretical Investigations

Quantum Chemical Computational Methodologies

Quantum chemical methods are central to computational investigations, providing a framework to solve the Schrödinger equation for a given molecule. The choice of method and basis set is crucial for obtaining accurate results.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Common DFT functionals, such as B3LYP, are often paired with various basis sets, like 6-311++G(d,p), to provide a robust description of molecular systems. The optimization of the basis set is a critical step to ensure that the calculations accurately describe the electronic distribution and molecular geometry. For a molecule like 3-(3-Chloro-5-fluorophenyl)-1-propene, DFT could be employed to determine its optimized geometry, vibrational frequencies, and other electronic properties.

For higher accuracy, particularly in describing electron correlation effects, high-level ab initio methods are utilized. Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) methods provide more rigorous treatments of electron correlation than standard DFT approaches. These methods are computationally more demanding and are often used for smaller molecules or to benchmark results from less expensive methods. Such calculations could provide highly accurate predictions of the energy and other properties of this compound.

When studying a molecule within a larger system, such as a solvent or a biological environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. In this approach, the core part of the system (the molecule of interest, this compound) is treated with a high-level quantum mechanical method, while the surrounding environment is described using less computationally intensive molecular mechanics force fields. This allows for the investigation of environmental effects on the properties and reactivity of the molecule.

Electronic Structure and Chemical Reactivity Descriptors

From the results of quantum chemical calculations, various descriptors can be derived to understand the electronic structure and predict the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. taylorandfrancis.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. taylorandfrancis.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would provide insights into its potential reaction pathways and kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential, indicating areas that are, respectively, electron-poor and electron-rich. Furthermore, the concept of a σ-hole, a region of positive electrostatic potential on the extension of a covalent bond to a halogen atom, can be characterized using MEP analysis. For this compound, the MEP surface would highlight the electrophilic and nucleophilic sites, and analysis of the chlorine and fluorine substituents could reveal the presence and characteristics of any σ-holes, which are important for understanding non-covalent interactions.

Quantitative Analysis of Charge Transfer and Electron Density Distributions

A quantitative analysis of charge transfer would be crucial in understanding the electronic nature of this compound. This would involve calculating the partial atomic charges on each atom to identify regions of electron excess and deficiency. Methods such as Natural Bond Orbital (NBO) analysis would be employed to quantify the charge distribution and to study the delocalization of electron density within the molecule. The presence of electronegative chlorine and fluorine atoms is expected to significantly influence the electron density distribution of the phenyl ring and the propene substituent.

Electrostatic and Polarization Contributions of Halogen Atoms

The chlorine and fluorine atoms in this compound play a pivotal role in defining its electrostatic potential surface. Computational studies would map this potential to visualize the electrophilic and nucleophilic regions of the molecule. The polarization effects of the halogen atoms, particularly the phenomenon of the "sigma-hole" on the chlorine atom, would be a key area of investigation. This region of positive electrostatic potential is critical for understanding the molecule's ability to form halogen bonds.

Analysis of Non-Covalent Interactions

Non-covalent interactions are fundamental to the supramolecular chemistry of halogenated compounds. A thorough computational analysis would explore the various types of non-covalent interactions that this compound can engage in.

Comprehensive Studies on Halogen Bonding (C-Cl···Y, C-F···Y, C-X···π interactions)

A significant focus of theoretical investigations would be on the halogen bonding capabilities of the molecule. This would involve modeling the interactions between the chlorine and fluorine atoms with various Lewis bases (Y). The strength and directionality of these C-Cl···Y and C-F···Y halogen bonds would be quantified. Furthermore, the potential for interactions between the halogen atoms and the π-system of the phenyl ring or other aromatic systems (C-X···π interactions) would be explored to understand its potential role in molecular recognition and crystal packing.

Theoretical Examination of Hydrogen Bonding Involving Halogen Atoms

In addition to halogen bonding, the potential for the halogen atoms to act as acceptors in hydrogen bonds would be theoretically examined. By modeling interactions with various hydrogen bond donors, the strength and geometry of these interactions could be determined, providing a more complete picture of the molecule's intermolecular interaction landscape.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

To visualize and characterize the non-covalent interactions, Reduced Density Gradient (RDG) analysis would be a valuable tool. This method allows for the identification of regions in space where non-covalent interactions occur and can distinguish between van der Waals interactions, hydrogen bonds, and steric clashes. Complementing this, Electron Localization Function (ELF) analysis would provide insights into the electron pairing and localization, helping to delineate the nature of the chemical bonds and lone pairs within the molecule.

Conformational Landscape Exploration and Molecular Dynamics Simulations

The flexibility of the 1-propene side chain suggests that this compound can exist in multiple conformations. Computational methods would be used to explore this conformational landscape, identifying the low-energy conformers and the energy barriers between them. Molecular dynamics simulations would provide a dynamic picture of the molecule's behavior over time, revealing how it explores different conformations and how its structure fluctuates under various conditions. These simulations are essential for understanding the molecule's flexibility and its interactions in a dynamic environment.

Theoretical Prediction of Spectroscopic Parameters

The in-depth understanding of the spectroscopic properties of "this compound" can be significantly enhanced through the use of computational chemistry. By employing sophisticated theoretical models, it is possible to predict various spectroscopic parameters, offering valuable insights that complement and aid in the interpretation of experimental data. These computational approaches are crucial for assigning spectral features and understanding the underlying molecular dynamics.

Theoretical calculations of vibrational spectra serve as a powerful tool for the assignment of experimentally observed infrared and Raman bands. Density Functional Theory (DFT) is a commonly employed method for this purpose, often in conjunction with various basis sets to achieve a balance between accuracy and computational cost. For a molecule like this compound, methods such as B3LYP with a 6-311++G(d,p) basis set are frequently utilized to compute the harmonic vibrational frequencies. ajchem-a.com

However, the harmonic approximation, which assumes that the potential energy surface is perfectly parabolic around the equilibrium geometry, can deviate from the real-world behavior of molecules. Anharmonicity, which accounts for the non-parabolic nature of the potential energy surface, plays a significant role in the accurate prediction of vibrational frequencies, especially for higher energy vibrations and overtones. unito.ithuji.ac.il Computational methods like Vibrational Self-Consistent Field (VSCF) and its correlation-corrected extensions, such as Vibrational Configuration Interaction (VCI), can be employed to account for anharmonic effects. unito.itrsc.org These methods provide a more refined prediction of the vibrational spectrum by considering the interactions between different vibrational modes. unito.it

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, compensating for systematic errors in the theoretical method and the neglect of anharmonicity in simpler calculations. ajchem-a.com The analysis of the computed vibrational modes allows for a detailed assignment of the spectral features to specific molecular motions, such as C-H stretching, C=C bending, and the vibrations of the substituted phenyl ring. For halogenated aromatic compounds, specific attention is given to the vibrational modes involving the carbon-chlorine and carbon-fluorine bonds. researchgate.net

Below is an illustrative data table showcasing the kind of results obtained from a DFT calculation for the vibrational frequencies of a molecule structurally similar to this compound. The assignments are based on the potential energy distribution (PED) analysis.

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Calculated Anharmonic Frequency (cm⁻¹) | Vibrational Assignment (PED) |

| ν(C-H) aromatic | 3100 - 3000 | 3080 - 2980 | C-H stretching of the phenyl ring |

| ν(C=C) alkene | 1650 | 1635 | C=C stretching of the propene group |

| ν(C-Cl) | 750 | 740 | C-Cl stretching |

| ν(C-F) | 1250 | 1235 | C-F stretching |

| δ(C-H) alkene | 950 | 940 | C-H out-of-plane bending of the propene group |

| Ring breathing | 1000 | 990 | Phenyl ring breathing mode |

Note: The data in this table is representative and intended for illustrative purposes. Actual values for this compound would require specific quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry provides indispensable tools for the prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT for calculating NMR chemical shifts. researchgate.net The choice of the functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP and M06-2X often being employed. researchgate.net For molecules containing fluorine, specialized basis sets may be necessary to accurately describe the electronic environment around the fluorine atom. mdpi.com

The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These predictions are valuable for assigning the signals in an experimental NMR spectrum to the corresponding atoms in the molecule.

In addition to chemical shifts, the calculation of spin-spin coupling constants provides crucial information about the connectivity and stereochemistry of a molecule. The prediction of one-bond (¹J), two-bond (²J), and three-bond (³J) coupling constants can be performed using methods like the Second-Order Polarization Propagator Approximation (SOPPA). arxiv.orgresearchgate.net These calculations can elucidate the through-bond interactions between different nuclei. For instance, the ³J(H,H) coupling constants in the propene side chain can provide information about the dihedral angles and, consequently, the preferred conformation of the side chain relative to the phenyl ring.

Below is a representative data table illustrating the type of information that can be obtained from computational NMR predictions for a molecule with a similar structure to this compound.

| Nucleus | Calculated Chemical Shift (ppm) | Coupling Nuclei | Calculated Coupling Constant (Hz) |

| H (alkene, terminal) | 5.0 - 5.5 | ³J(H,H) | 6 - 8 |

| H (alkene, internal) | 5.8 - 6.2 | ²J(H,C) | 2 - 5 |

| C (aromatic, C-Cl) | 130 - 135 | ¹J(C,H) | 155 - 165 |

| C (aromatic, C-F) | 160 - 165 | ¹J(C,F) | 240 - 250 |

| F | -110 to -115 | ³J(F,H) | 2 - 4 |

Note: The data in this table is representative and intended for illustrative purposes. Actual values for this compound would require specific quantum chemical calculations.

V. Chemical Reactivity and Reaction Mechanism Elucidation

Intrinsic Reactivity Profile: Electrophilic and Nucleophilic Sites

The electron distribution within 3-(3-Chloro-5-fluorophenyl)-1-propene creates distinct regions of high and low electron density, which in turn define its electrophilic and nucleophilic character. The π-system of the alkene and the aromatic ring are electron-rich, rendering them susceptible to attack by electrophiles. Conversely, carbon atoms bonded to the electronegative halogen substituents exhibit a partial positive charge, making them potential sites for nucleophilic attack.

The primary nucleophilic site is the carbon-carbon double bond of the propene group. The π-electrons are readily available to attack electrophilic species. The aromatic ring also functions as a nucleophile in electrophilic aromatic substitution reactions. The carbon atom in a carbon-lithium bond, known as a carbanion, is a strong nucleophilic center. khanacademy.org

Electrophilic centers in the molecule are less pronounced but significant under specific reaction conditions. The carbon atoms of the phenyl ring attached to the chlorine and fluorine atoms are electron-deficient due to the high electronegativity of the halogens. This makes the ring susceptible to nucleophilic aromatic substitution, particularly when strong electron-withdrawing groups are present. youtube.com The polarizability of halogens influences their nucleophilicity, with iodide being more polarizable and a better nucleophile than the less polarizable fluoride (B91410). khanacademy.org

| Site | Functional Group | Character | Typical Reactions |

|---|---|---|---|

| C1=C2 Double Bond | Propene Moiety | Nucleophilic | Electrophilic Addition, Radical Addition, Olefin Metathesis |

| Phenyl Ring (π-system) | Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution |

| Aromatic C-Cl and C-F | Halogenated Phenyl Ring | Electrophilic | Nucleophilic Aromatic Substitution (under forcing conditions) |

Reaction Pathways Involving the Allylic Propene Moiety

The terminal alkene of the propene side chain is a key center of reactivity, readily undergoing addition reactions and potentially participating in metathesis and polymerization.

The propene moiety undergoes electrophilic addition, a characteristic reaction of alkenes where the π-bond is broken to form two new sigma bonds. libretexts.org When reacting with protic acids like hydrogen halides (HX), the reaction proceeds via a two-step mechanism. The initial, rate-determining step is the attack of the alkene's π-electrons on the electrophile (H+), forming a carbocation intermediate. libretexts.orgmsu.edu This carbocation is then rapidly attacked by the nucleophilic halide anion to yield the final product. libretexts.org

The regioselectivity of this addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org This is due to the formation of the more stable carbocation intermediate. In the case of this compound, protonation of the terminal carbon (C1) results in a secondary, benzylic carbocation at C2, which is stabilized by resonance with the adjacent phenyl ring. This pathway is highly favored over the formation of a primary carbocation at C1.

Under conditions that favor free-radical mechanisms, such as the presence of peroxides with HBr, anti-Markovnikov addition can occur. This pathway involves the initial addition of a bromine radical to the terminal carbon, forming a more stable secondary, benzylic radical at C2. Subsequent abstraction of a hydrogen atom from HBr yields the terminal bromide.

| Reagent | Conditions | Mechanism | Predicted Major Product |

|---|---|---|---|

| HBr | Standard (no peroxides) | Electrophilic Addition (Markovnikov) | 2-Bromo-1-(3-chloro-5-fluorophenyl)propane |

| HBr | Peroxides (ROOR), heat or UV light | Radical Addition (Anti-Markovnikov) | 1-Bromo-3-(3-chloro-5-fluorophenyl)propane |

| H₂O, H⁺ (cat.) | Acid catalysis | Electrophilic Addition (Markovnikov) | 1-(3-Chloro-5-fluorophenyl)propan-2-ol |

Olefin metathesis, a reaction that involves the cutting and rearranging of carbon-carbon double bonds, is a powerful tool in organic synthesis. mdpi.comsigmaaldrich.com The terminal double bond of this compound makes it a suitable substrate for various metathesis reactions, typically catalyzed by ruthenium complexes. mdpi.com It can undergo cross-metathesis with other olefins to create new, more complex alkenes. Self-metathesis would lead to the formation of 1,4-bis(3-chloro-5-fluorophenyl)-2-butene and ethylene (B1197577) gas, the removal of which can drive the reaction to completion. sigmaaldrich.com

The propene unit also introduces the possibility of polymerization. Depending on the initiator and conditions used, it could potentially undergo radical, cationic, or coordination polymerization to form poly(this compound). The properties of such a polymer would be influenced by the bulky, halogenated phenyl substituent, likely resulting in a material with distinct thermal and physical characteristics.

Reactivity of the Halogenated Phenyl Ring

The reactivity of the phenyl ring is significantly modulated by its three substituents: the allyl group, the chlorine atom, and the fluorine atom.

Electrophilic Aromatic Substitution (EAS) is the archetypal reaction of aromatic compounds. wikipedia.org The reaction involves an initial attack by the aromatic ring (the nucleophile) on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu A proton is then lost to restore aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. msu.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) is less common for benzene (B151609) derivatives unless the ring is activated by potent electron-withdrawing groups. youtube.comyoutube.com The presence of halogens (Cl and F) on the ring of this compound makes NAS a possibility, albeit one that likely requires harsh conditions (high temperature and pressure) or the presence of a very strong nucleophile. The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.org For NAS to occur, the attacking nucleophile adds to the carbon bearing a leaving group (in this case, Cl or F), and the negative charge is delocalized, often onto an activating group like a nitro substituent. libretexts.org In this molecule, without such strong activating groups, NAS is generally unfavorable. libretexts.org

Substituents on a benzene ring profoundly affect its reactivity towards electrophilic aromatic substitution by either donating or withdrawing electron density, and they also direct incoming electrophiles to specific positions. vedantu.com

The chloro and fluoro substituents on the phenyl ring of this compound exhibit a dual electronic effect:

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative. They withdraw electron density from the aromatic ring through the sigma bond framework. This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles than benzene itself. Therefore, both halogens are considered deactivating groups. vedantu.comlibretexts.org

Resonance Effect (+R): Both halogens possess lone pairs of electrons in p-orbitals that can be donated to the aromatic π-system through resonance. This electron donation increases the electron density at the ortho and para positions relative to the meta position.

For halogens, the deactivating inductive effect outweighs the activating resonance effect, leading to a net deactivation of the ring. libretexts.org However, the resonance effect governs the regioselectivity, directing incoming electrophiles to the ortho and para positions relative to the halogen. youtube.com

The allyl group is a weak activating group due to hyperconjugation and a weak inductive effect. Like other alkyl groups, it is an ortho, para-director. vedantu.com

In this compound, the directing effects of the three substituents must be considered collectively.

The allyl group at C1 directs to C2, C4, and C6.

The chloro group at C3 directs to C2, C4, and C6.

The fluoro group at C5 directs to C2, C4, and C6.

All three substituents reinforce the direction of electrophilic attack to positions 2, 4, and 6. Position 4 is para to the allyl group and ortho to both the chloro and fluoro groups. Position 2 is ortho to the allyl group and the chloro group. Position 6 is ortho to the allyl group and the fluoro group. Steric hindrance from the allyl and chloro groups might disfavor substitution at position 2. Therefore, electrophilic aromatic substitution is most likely to occur at positions 4 and 6.

| Substituent | Position | Electronic Effect | Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -CH₂CH=CH₂ (Allyl) | 1 | Weakly Electron-Donating (+I) | Activating (Weak) | Ortho, Para (Positions 2, 4, 6) |

| -Cl (Chloro) | 3 | Inductive (-I) > Resonance (+R) | Deactivating (Weak) | Ortho, Para (Positions 2, 4, 6) |

| -F (Fluoro) | 5 | Inductive (-I) > Resonance (+R) | Deactivating (Weak) | Ortho, Para (Positions 2, 4, 6) |

Stereochemical Considerations and Regioselectivity in Reactions

The reactivity of this compound is largely dictated by the propene moiety, which serves as a site for various addition reactions. The unsymmetrical nature of the alkene and the electronic influence of the substituted phenyl group are critical in determining the outcome of these reactions in terms of both which atoms bond to which carbon (regioselectivity) and their three-dimensional arrangement (stereoselectivity).

Regioselectivity in Electrophilic Additions

Electrophilic addition is a characteristic reaction of alkenes. For this compound, the addition of an electrophile like a hydrogen halide (HX) is predicted to follow Markovnikov's rule. leah4sci.comwikipedia.org This rule is rationalized by the stability of the carbocation intermediate formed during the reaction. chemistrysteps.com

The mechanism involves the protonation of the double bond to form the most stable carbocation. libretexts.org Two potential carbocations can be formed:

Primary Carbocation: Formed if the proton adds to the second carbon (C2) of the propene chain.

Secondary, Benzylic Carbocation: Formed if the proton adds to the terminal carbon (C1) of the propene chain.

The secondary carbocation at the C2 position is also a benzylic carbocation, meaning it is directly adjacent to the phenyl ring. This position allows for significant resonance stabilization as the positive charge can be delocalized into the aromatic system. This benzylic stabilization far outweighs the destabilizing inductive effect from the electron-withdrawing chloro and fluoro groups on the ring. libretexts.org Therefore, the reaction pathway proceeds preferentially through the more stable secondary, benzylic carbocation, leading to the Markovnikov product where the nucleophile (X⁻) adds to the C2 carbon. leah4sci.com

Conversely, in the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism. This pathway results in the anti-Markovnikov product, where the bromine atom adds to the terminal carbon (C1). libretexts.org This reversal of regioselectivity is due to the formation of the most stable radical intermediate, which, similar to the carbocation, is the secondary, benzylic radical. libretexts.org

Stereochemical Outcomes

The stereochemistry of addition reactions is determined by the mechanism of the reaction and the creation of new stereocenters.

Creation of a Single Stereocenter: In the hydrohalogenation described above, the C2 carbon becomes a stereocenter upon addition of the nucleophile, as it will be bonded to four different groups. Since the starting alkene is achiral and the intermediate carbocation is planar, the nucleophile can attack from either face with equal probability. This results in the formation of a racemic mixture of (R)- and (S)-enantiomers. youtube.com

Creation of Two Stereocenters: Reactions such as the addition of halogens (e.g., Br₂) proceed through a bridged halonium ion intermediate. The subsequent nucleophilic attack on this intermediate occurs from the side opposite to the bridge, resulting in anti-addition . youtube.com This stereospecific mechanism leads to the formation of two adjacent stereocenters. The product would be a pair of enantiomers (a racemic mixture of diastereomers).

The expected outcomes for several hypothetical reactions are summarized below.

| Reaction | Reagents | Mechanism | Regioselectivity | Stereoselectivity | Expected Product(s) |

| Hydrobromination | HBr | Electrophilic Addition (Carbocation) | Markovnikov | Racemic mixture | 2-Bromo-1-(3-chloro-5-fluorophenyl)propane |

| Radical Hydrobromination | HBr, ROOR | Free Radical Addition | Anti-Markovnikov | Racemic mixture | 1-Bromo-3-(3-chloro-5-fluorophenyl)propane |

| Halogenation | Br₂ | Electrophilic Addition (Bromonium Ion) | N/A | Anti-addition | 1,2-Dibromo-3-(3-chloro-5-fluorophenyl)propane |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Electrophilic Addition (Carbocation) | Markovnikov | Racemic mixture | 1-(3-Chloro-5-fluorophenyl)propan-2-ol |

Mechanistic Investigations through Transition State Analysis and Reaction Coordinate Mapping

While experimental outcomes reveal the products of a reaction, computational chemistry provides profound insight into the underlying mechanisms, particularly through the analysis of transition states and reaction energy profiles.

Transition State Analysis

According to Hammond's Postulate, the transition state of an endergonic step (like carbocation formation) will structurally resemble the product of that step (the carbocation). masterorganicchemistry.com Therefore, the factors that stabilize the carbocation also stabilize the transition state leading to it.

Pathway A (Markovnikov): The transition state leading to the secondary, benzylic carbocation (TS_A) has a developing positive charge on the C2 carbon. This charge is stabilized by hyperconjugation and, more importantly, resonance with the adjacent phenyl ring. This stabilization results in a lower activation energy (ΔG‡).

Pathway B (Anti-Markovnikov): The transition state for the formation of the primary carbocation (TS_B) involves a developing positive charge on the C1 carbon. This transition state is significantly higher in energy because it lacks the powerful resonance stabilization of the benzylic position.

The large energy difference between TS_A and TS_B ensures that the reaction proceeds almost exclusively through the lower-energy pathway to form the Markovnikov product.

Reaction Coordinate Mapping

A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products. masterorganicchemistry.com For the electrophilic addition of HX to this compound, the diagram would show two distinct energy barriers corresponding to the two steps of the reaction.

First Peak (Rate-Determining Step): The highest energy point on the map corresponds to the transition state for carbocation formation. As discussed, the activation energy to reach the benzylic carbocation intermediate is significantly lower than that for the primary carbocation.

Intermediate Well: A local energy minimum on the reaction coordinate represents the stable, yet reactive, benzylic carbocation intermediate.

Second Peak: A second, smaller energy barrier corresponds to the transition state for the nucleophilic attack on the carbocation to form the final product. This step is typically very fast (exergonic) with a low activation energy. masterorganicchemistry.com

While specific computational studies mapping the reaction coordinate for this compound are not publicly available, the principles of physical organic chemistry allow for a robust prediction of its features. Density Functional Theory (DFT) calculations would be the standard method to compute the energies of the stationary points (reactants, intermediates, transition states, products) along the reaction coordinate.

The following table summarizes the key energetic features that would be expected from a detailed computational analysis of the competing pathways in the hydrohalogenation of this compound.

| Feature | Pathway A (Markovnikov) | Pathway B (Anti-Markovnikov) | Rationale |

| Intermediate | Secondary, Benzylic Carbocation | Primary Carbocation | Resonance stabilization in Pathway A intermediate. |

| Transition State 1 (TS₁) | Resembles benzylic carbocation | Resembles primary carbocation | Hammond's Postulate. |

| Activation Energy (ΔG‡₁) | Lower | Higher | TS₁ for Pathway A is stabilized by resonance. |

| Reaction Rate | Fast | Very Slow | Rate is exponentially related to activation energy. |

| Major/Minor Product | Major | Minor (often not observed) | The pathway with the lower activation barrier dominates. |

Vi. Advanced Applications in Organic Synthesis and Molecular Design

Strategic Utilization as Key Synthetic Intermediates and Building Blocks

The chemical structure of 3-(3-Chloro-5-fluorophenyl)-1-propene offers two distinct points of reactivity: the terminal alkene of the propene group and the halogenated phenyl ring. This duality allows it to be a versatile precursor in a variety of synthetic transformations, making it a valuable intermediate for constructing more elaborate molecules.

The propene moiety of this compound is amenable to a wide array of classic alkene reactions. These transformations can introduce new functional groups, extend the carbon skeleton, and serve as a foundation for building molecular complexity. For instance, oxidation reactions can convert the alkene into epoxides, diols, or carbonyl compounds, which are themselves versatile intermediates. The terminal position of the double bond is also suitable for hydrofunctionalization reactions, such as hydroamination, hydroboration-oxidation, and Heck coupling, enabling the introduction of nitrogen, oxygen, and carbon substituents, respectively.

The aromatic ring, substituted with both chlorine and fluorine, provides sites for nucleophilic aromatic substitution or cross-coupling reactions, although the specific conditions would be heavily influenced by the electronic nature of the ring. This dual reactivity makes the compound a strategic starting material for the synthesis of complex structures, including those with applications in materials science and pharmaceuticals. Three-membered heterocycles like epoxides and aziridines, which can be synthesized from the propene group, are particularly valuable building blocks due to the ring strain that facilitates ring-opening reactions with a wide range of nucleophiles. nih.govresearchgate.net

| Reaction Type | Functional Group Targeted | Potential Product Type | Synthetic Utility |

|---|---|---|---|

| Epoxidation | Propene C=C bond | Oxirane | Intermediate for diols, amino alcohols |

| Hydroboration-Oxidation | Propene C=C bond | Primary Alcohol | Introduction of a hydroxyl group |

| Heck or Suzuki Coupling | Aryl-Chloride bond | Biaryl compounds | Carbon-carbon bond formation |

| Ozonolysis | Propene C=C bond | Aldehyde | Chain shortening, introduction of carbonyl |

The 3-(3-Chloro-5-fluorophenyl) moiety is a key structural feature in certain advanced heterocyclic molecules. A prominent example is its incorporation into the tetrahydroisoquinoline (THIQ) scaffold, a core structure found in many biologically active alkaloids and synthetic compounds. nih.govbeilstein-journals.org The discovery of potent and selective agonists like (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile highlights the importance of this specific substitution pattern in designing molecules for targeted biological activity. nih.gov

The synthesis of such complex THIQ derivatives can be envisioned through multi-step pathways where a precursor derived from this compound is utilized. A common and powerful method for constructing the THIQ core is the Pictet-Spengler reaction. nih.govmdpi.comarkat-usa.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. nih.govbeilstein-journals.org To utilize this compound in such a synthesis, the propene side chain would first need to be converted into a β-phenylethylamine equivalent. This could be achieved, for example, through hydroformylation followed by reductive amination, or via an anti-Markovnikov hydroamination. Once the necessary amine is formed, a Pictet-Spengler reaction with a suitable carbonyl compound can forge the heterocyclic ring system, demonstrating the compound's utility as a strategic starting material for pharmacologically relevant scaffolds. nih.govnsf.gov

Principles of Rational Molecular Design Leveraging Halogen Interactions

The presence of both chlorine and fluorine atoms on the phenyl ring of the title compound is not merely for steric bulk or lipophilicity modification; it provides a platform for engaging in specific, directional non-covalent interactions, particularly halogen bonding.

A halogen bond (XB) is a non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic region, such as a Lewis base (the XB acceptor). nih.govnih.govnih.gov This interaction arises from a phenomenon known as the "σ-hole," a region of positive electrostatic potential located on the halogen atom opposite to the C-X covalent bond. nih.govnih.gov The strength of this interaction typically increases in the order of Cl < Br < I. nih.govnih.gov

In the 3-chloro-5-fluorophenyl group, the chlorine atom can act as a halogen bond donor. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect on the aromatic ring. This effect can enhance the magnitude of the σ-hole on the chlorine atom, thereby increasing its propensity to form a stronger and more directional halogen bond with a Lewis base acceptor, such as a backbone carbonyl oxygen or a serine hydroxyl group in a protein active site. nih.gov Computational studies and molecular orbital theory are critical in modeling these interactions, as they reveal that halogen bonding is driven by a combination of electrostatics, dispersion, and orbital interactions. nih.govnih.govmdpi.com The directionality of halogen bonds makes them a powerful tool in rational drug design for enhancing ligand affinity and selectivity. nih.govnih.gov

| Property | Description | Relevance to this compound |

|---|---|---|

| Nature of Interaction | Non-covalent, attractive force between an electrophilic halogen and a nucleophile. nih.gov | The chlorine atom can act as a halogen bond donor. |

| Driving Force | Anisotropic charge distribution on the halogen atom, creating a positive region called a σ-hole. nih.govnih.gov | The electron-withdrawing fluorine atom can enhance the σ-hole on the chlorine atom. nih.gov |

| Typical Acceptors | Lewis bases, such as carbonyl oxygens, hydroxyl groups, and aromatic π-systems. | Can form specific interactions within biological targets like enzyme active sites. |

| Strength | Comparable to moderate hydrogen bonds, increasing from Cl to I. nih.gov | Provides a means to fine-tune ligand binding affinity. |

The principles of halogen bonding extend beyond ligand-receptor interactions into the realm of catalysis. mdpi.commdpi.com Organohalogen compounds can function as Lewis acid catalysts by utilizing their halogen atoms to activate substrates. nih.govmdpi.com The halogen bond donor acts as a Lewis acidic site, interacting with a Lewis basic site on a substrate to facilitate a chemical reaction. hilarispublisher.com

A molecule containing the 3-chloro-5-fluorophenyl moiety could be incorporated into a larger molecular scaffold to create a novel organocatalyst. In such a design, the chlorine atom would be positioned to activate a substrate via halogen bonding. The high directionality of the halogen bond allows for precise control over the substrate's orientation within the catalytic pocket, potentially leading to high levels of stereoselectivity in asymmetric reactions. Theoretical calculations, such as density functional theory (DFT), are instrumental in the in silico design of such catalysts, helping to predict their efficacy and understand the catalytic mechanisms at a molecular level. nih.govnih.govhilarispublisher.com

Bioisosteric Replacement Strategies in Chemical Biology (conceptual/structural aspects)

Bioisosterism is a fundamental strategy in medicinal chemistry where one functional group or atom in a biologically active molecule is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.comchem-space.com The 3-chloro-5-fluorophenyl group can be considered a bioisostere for other substituted or unsubstituted phenyl rings. drughunter.comresearchgate.net

Replacing a simple phenyl ring with the 3-chloro-5-fluorophenyl motif introduces several strategic modifications. The halogens alter the electronic properties of the ring, which can affect its interaction with aromatic residues (π-π stacking) in a protein target. The introduction of fluorine and chlorine significantly increases the lipophilicity of the moiety, which can enhance membrane permeability. nih.gov Furthermore, the C-F bond is exceptionally strong and the C-Cl bond is also robust, making the ring less susceptible to metabolic oxidation by cytochrome P450 enzymes. cambridgemedchemconsulting.com This strategic replacement can block metabolic pathways, thereby increasing the half-life of a drug candidate. The specific substitution pattern also influences the molecule's conformation and its ability to fit into a binding pocket, making the 3-chloro-5-fluorophenyl group a valuable tool for lead optimization in drug discovery. u-tokyo.ac.jpnih.gov

Phenyl Ring Bioisosterism and its Structural Implications

Bioisosterism is a strategy in drug design where a portion of a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. nih.govcambridgemedchemconsulting.com Phenyl rings are common motifs in bioactive molecules, and modifying their substituents is a key tactic for optimizing drug-like properties. drughunter.com

The 3-chloro-5-fluorophenyl group is a bioisostere of other substituted phenyl rings, such as dichlorophenyl or difluorophenyl groups. The choice of chlorine and fluorine at the meta-positions has profound structural implications:

Electronic Profile : Both chlorine and fluorine are electronegative, withdrawing electron density from the phenyl ring through the inductive effect. This can influence the acidity or basicity of nearby functional groups and alter the molecule's ability to participate in electronic interactions with a biological target. u-tokyo.ac.jp The specific 3,5-substitution pattern avoids direct electronic influence on substituents at the 1-position of the ring, which can be critical for maintaining necessary interactions.

Steric and Conformational Effects : The different sizes of chlorine and fluorine atoms (van der Waals radii: Cl ≈ 1.75 Å, F ≈ 1.47 Å) provide a distinct steric profile. This can influence how the molecule fits into a binding pocket of a protein. For example, replacing a larger chlorine atom with a smaller fluorine atom can relieve steric hindrance, while the reverse can be used to probe the size limits of a binding site. acs.org

Interaction Potential : The presence of both chlorine and fluorine offers unique interaction capabilities. The chlorine atom, being a larger and more polarizable halogen, is a more effective halogen bond donor compared to fluorine. oup.com This directional, noncovalent interaction can be a crucial factor in ligand-receptor binding and supramolecular assembly. nih.gov

In medicinal chemistry, the strategic replacement of one halogen pattern with another—for instance, replacing a 3,4-dichlorophenyl group with a 3-chloro-5-fluorophenyl group—allows chemists to fine-tune a molecule's properties to achieve a better balance of potency, selectivity, and pharmacokinetic characteristics. u-tokyo.ac.jp

| Phenyl Ring Substitution | Key Structural Implications | Potential Bioisosteric Goal |

|---|---|---|

| Unsubstituted Phenyl | Baseline lipophilicity and electronic properties. | - |

| 4-Fluorophenyl | Minimal steric change from H; introduces polarity and can block metabolic oxidation. nih.gov | Improve metabolic stability, modulate electronics. |

| 4-Chlorophenyl | Increased size and lipophilicity compared to F; potential for halogen bonding. | Increase binding affinity, explore steric limits. |

| 3,5-Dichlorophenyl | Significant steric bulk and lipophilicity; strong electron-withdrawing effect. | Enhance potency through hydrophobic and electronic effects. |

| 3-Chloro-5-fluorophenyl | Asymmetric electronic distribution; moderate steric bulk; potential for halogen bonding (Cl) and hydrogen bonding (F). | Fine-tune electronics, lipophilicity, and specific polar interactions. |

Modulation of Conformation and Lipophilicity through Halogenation

Halogenation is a powerful tool for modulating two critical molecular properties: conformation and lipophilicity. These properties are intrinsically linked and are pivotal in determining a molecule's behavior in biological systems. nih.gov

Lipophilicity: Lipophilicity, often quantified by the partition coefficient (logP), describes a compound's affinity for a lipid-like environment versus an aqueous one. acdlabs.com This property is crucial for drug absorption, distribution, metabolism, and excretion (ADME). sailife.com

The effect of halogenation on logP is not always straightforward:

Chlorine and Bromine : Generally, substituting a hydrogen atom with chlorine or bromine increases the molecule's volume and surface area, leading to a predictable increase in lipophilicity (higher logP). stackexchange.com

Fluorine : Fluorine's effect is more complex. While it is the most electronegative element, its small size means it can either increase or decrease lipophilicity depending on the molecular context. stackexchange.com In aromatic systems, fluorine typically increases logP slightly, whereas in some aliphatic systems, it can decrease it. stackexchange.com

| Compound | Experimental logP Value | Effect of Halogenation |

|---|---|---|

| Benzene (B151609) | 2.13 | Baseline |

| Fluorobenzene (B45895) | 2.27 | Slight increase |

| Chlorobenzene (B131634) | 2.84 | Moderate increase |

| Bromobenzene | 2.99 | Significant increase |

Note: The table provides logP values for simple substituted benzenes to illustrate the general effect of individual halogens on lipophilicity. stackexchange.com The exact logP of this compound would depend on the contribution of the propene tail as well.

Contributions to Supramolecular Chemistry and Directed Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions. These interactions, such as hydrogen bonds and halogen bonds, are key to creating large, ordered structures from smaller molecular building blocks in a process known as self-assembly. acs.org

The 3-chloro-5-fluorophenyl group is well-suited for applications in this field due to its capacity for specific and directional intermolecular interactions:

Halogen Bonding : The chlorine atom in the 3-chloro-5-fluorophenyl moiety can act as a halogen bond donor. A halogen bond is a noncovalent interaction where an electron-rich atom (a Lewis base) is attracted to an electropositive region (the σ-hole) on the outer side of a halogen atom in another molecule. acs.org The strength of this bond increases with the polarizability of the halogen (I > Br > Cl > F). oup.com The presence of the electron-withdrawing fluorine atom on the same ring enhances the σ-hole on the chlorine, making it a more effective halogen bond donor. This interaction can be used to direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. researchgate.netmdpi.com